(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate
Overview
Description
“(3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 885102-33-0. It has a molecular weight of 201.27 and its molecular formula is C10H19NO3 . It’s a liquid at room temperature .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthetic Applications
Compounds like (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate often serve as key intermediates in the synthesis of more complex molecules. For example, research on the synthetic routes of various pharmaceuticals highlights the importance of similar tert-butyl and pyrrolidine derivatives in constructing complex molecular architectures. These intermediates are crucial in the development of new drugs and therapeutic agents, showcasing the versatility and utility of such compounds in synthetic chemistry Mi et al., 2015.
Antioxidant Properties
Compounds containing tert-butyl groups, similar to (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate, often exhibit significant antioxidant properties. These properties make them valuable in various applications, including materials science, food preservation, and potentially in pharmaceuticals for combating oxidative stress-related diseases Liu & Mabury, 2020.
Environmental and Biological Applications
The structural motifs present in (3R,4S)-tert-Butyl 3-hydroxy-4-methylpyrrolidine-1-carboxylate may also find applications in environmental and biological studies. For instance, similar compounds have been studied for their biodegradation potential and fate in environmental contexts, providing insights into how such chemicals interact with ecosystems and bioremediation processes Thornton et al., 2020.
Safety and Hazards
properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSRLPJZNWGMAM-YUMQZZPRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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